molecular formula C16H14Cl2F3N3O2S B2858979 N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide CAS No. 321433-35-6

N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide

Cat. No. B2858979
CAS RN: 321433-35-6
M. Wt: 440.26
InChI Key: WTYHSUXGGRMNOC-UHFFFAOYSA-N
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Description

“N-allyl-4-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylbenzenesulfonohydrazide” is a complex organic compound. It contains several functional groups, including an allyl group, a chloro group, a trifluoromethyl group, a pyridinyl group, a methylbenzenesulfonohydrazide group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of both electron-rich (allyl, methyl) and electron-poor (chloro, trifluoromethyl) groups could lead to interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of isatin derivatives, including sulfonylhydrazides, involves adopting a two-component synthetic methodology, with their structures confirmed by various spectroscopic techniques and single-crystal X-ray diffraction analysis. These compounds exhibit enzyme inhibition potential against Bacillus pasteurii urease, showcasing their potential in biochemical applications (Arshad et al., 2017).

Chemical Reactions and Applications

  • o-Nitrobenzenesulfonylhydrazide (NBSH) has been demonstrated as a valuable reagent for synthesizing allenes from propargylic alcohols, for the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. This showcases the utility of sulfonylhydrazides in organic synthesis and chemical transformations (Myers et al., 1997).

Catalytic Applications

  • The catalytic allylic oxidation of alkenes to enones using perfluorooctylseleninic acid highlights the use of fluorous seleninic acids in catalysis, demonstrating the potential for sulfonylhydrazide derivatives in facilitating oxidation reactions (Crich & Zou, 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it could be studied as a potential drug .

properties

IUPAC Name

4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O2S/c1-3-8-24(27(25,26)13-6-4-12(17)5-7-13)23(2)15-14(18)9-11(10-22-15)16(19,20)21/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHSUXGGRMNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide

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